molecular formula C16H16BrN3 B3418721 Epinastine hydrobromide CAS No. 127786-29-2

Epinastine hydrobromide

Cat. No.: B3418721
CAS No.: 127786-29-2
M. Wt: 330.22 g/mol
InChI Key: ADPMHRDERZTFIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Epinastine hydrobromide is a histamine H1 receptor antagonist with mast cell stabilizing properties. It is primarily used in the prevention of itching associated with allergic conjunctivitis. This compound works by inhibiting the release of histamine and other pro-inflammatory mediators from mast cells, thereby controlling allergic responses .

Biochemical Analysis

Biochemical Properties

Epinastine Hydrobromide has a multi-action effect that inhibits the allergic response in three ways . It stabilizes mast cells by preventing mast cell degranulation to control the allergic response . It prevents histamine binding to both the H1- and H2-receptors to stop itching and provide lasting protection . It also prevents the release of proinflammatory chemical mediators from the blood vessel to halt the progression of the allergic response .

Cellular Effects

This compound is an antihistamine and an inhibitor of histamine release from the mast cell for topical administration to the eyes . It is indicated for the prevention of itching associated with allergic conjunctivitis . It is a topically active, direct H1-receptor antagonist and an inhibitor of the release of histamine from the mast cell .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It stabilizes mast cells by preventing mast cell degranulation, thus controlling the allergic response . It also prevents histamine from binding to both the H1- and H2-receptors, stopping itching and providing lasting protection . Furthermore, it prevents the release of proinflammatory chemical mediators from the blood vessel, halting the progression of the allergic response .

Temporal Effects in Laboratory Settings

It is known to have a long-lasting effect on passive cutaneous anaphylactic reactions .

Metabolic Pathways

It is known to inhibit the release of histamine, a key mediator in many metabolic pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of epinastine hydrobromide typically involves the reaction of epinastine base with hydrobromic acid. One method involves dissolving the epinastine base in water, followed by the addition of hydrobromic acid to precipitate the hydrobromide salt . Another method involves the use of organic solvents and specific pH adjustments to obtain the desired crystal form .

Industrial Production Methods

Industrial production of this compound often involves large-scale crystallization processes to ensure high yield and purity. The process may include steps such as dissolution, pH adjustment, crystallization, filtration, and drying . These methods are designed to be efficient and scalable for commercial production.

Chemical Reactions Analysis

Types of Reactions

Epinastine hydrobromide undergoes various chemical reactions, including:

    Oxidation: Epinastine can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert epinastine into its reduced forms.

    Substitution: Epinastine can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epinastine N-oxide, while reduction may produce reduced epinastine derivatives .

Scientific Research Applications

Epinastine hydrobromide has a wide range of scientific research applications:

Mechanism of Action

Epinastine hydrobromide exerts its effects through multiple mechanisms:

Comparison with Similar Compounds

Similar Compounds

    Ketotifen: Another histamine H1 receptor antagonist with mast cell stabilizing properties.

    Olopatadine: A dual-action compound that acts as a histamine H1 receptor antagonist and mast cell stabilizer.

    Azelastine: Known for its antihistamine and mast cell stabilizing effects.

Uniqueness

Epinastine hydrobromide is unique due to its high selectivity for histamine H1 receptors and its ability to stabilize mast cells without significant penetration of the blood-brain barrier. This reduces the risk of central nervous system side effects, such as drowsiness, making it a preferred choice for treating allergic conjunctivitis .

Properties

IUPAC Name

2,4-diazatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),3,7,9,11,14,16-heptaen-3-amine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3.BrH/c17-16-18-10-15-13-7-3-1-5-11(13)9-12-6-2-4-8-14(12)19(15)16;/h1-8,15H,9-10H2,(H2,17,18);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADPMHRDERZTFIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C3=CC=CC=C3CC4=CC=CC=C4N2C(=N1)N.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401000904
Record name 1,2,9,13b-Tetrahydro-3H-dibenzo[c,f]imidazo[1,5-a]azepin-3-imine--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401000904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127786-29-2, 80012-42-6
Record name 1H-Dibenz[c,f]imidazo[1,5-a]azepin-3-amine, 9,13b-dihydro-, hydrobromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=127786-29-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Dibenz(c,f)imidazo(1,5-a)azepin-3-amine, 9,13b-dihydro-, hydrobromide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080012426
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Epinastine hydrobromide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127786292
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2,9,13b-Tetrahydro-3H-dibenzo[c,f]imidazo[1,5-a]azepin-3-imine--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401000904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9,13b-dihydro-1H-dibenz[c,f]imidazo[1,5-a]azepin-3-amine monohydrobromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.256.244
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name EPINASTINE HYDROBROMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4O6LIW7G3N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Epinastine hydrobromide
Reactant of Route 2
Epinastine hydrobromide
Reactant of Route 3
Epinastine hydrobromide
Reactant of Route 4
Epinastine hydrobromide
Reactant of Route 5
Epinastine hydrobromide
Reactant of Route 6
Epinastine hydrobromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.